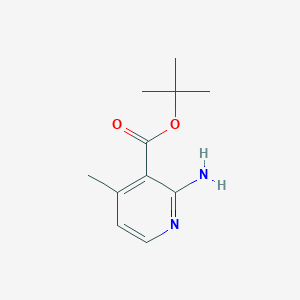
tert-Butyl 2-amino-4-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-4-methylnicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group, an amino group, and a methyl group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-methylnicotinate typically involves the esterification of 2-amino-4-methylnicotinic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic or basic conditions. One common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of flow microreactor systems has been reported to enhance the yield and purity of the product while minimizing the reaction time .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-amino-4-methylnicotinate is used as a building block in organic synthesis. Its functional groups allow for various modifications, making it a versatile intermediate in the synthesis of more complex molecules .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can be used in the design of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-methylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. This compound can modulate enzymatic activity or receptor binding, leading to its biological effects .
Comparison with Similar Compounds
- tert-Butyl 2-amino-4-methylbenzoate
- tert-Butyl 2-amino-4-methylpyridine-3-carboxylate
- tert-Butyl 2-amino-4-methylquinoline-3-carboxylate
Uniqueness: tert-Butyl 2-amino-4-methylnicotinate is unique due to its specific substitution pattern on the nicotinic acid core. The presence of both the amino and methyl groups at specific positions enhances its reactivity and potential for diverse chemical transformations compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-6-13-9(12)8(7)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13) |
InChI Key |
NUBVSGXAOOFLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















